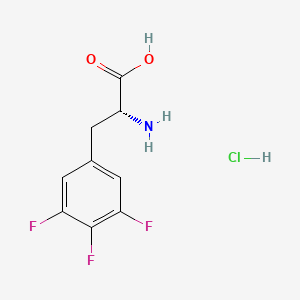

3,4,5-Trifluoro-D-phenylalanine hydrochloride

Description

3,4,5-Trifluoro-D-phenylalanine hydrochloride is a fluorinated derivative of the amino acid phenylalanine. The substitution of three fluorine atoms at the 3, 4, and 5 positions on the aromatic ring significantly alters its physicochemical properties, including enhanced metabolic stability, lipophilicity, and resistance to enzymatic degradation compared to non-fluorinated analogs. This compound is of interest in medicinal chemistry and radiopharmaceuticals, particularly in positron emission tomography (PET) tracer development, where fluorine substituents improve bioavailability and target specificity.

Properties

IUPAC Name |

(2R)-2-amino-3-(3,4,5-trifluorophenyl)propanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F3NO2.ClH/c10-5-1-4(2-6(11)8(5)12)3-7(13)9(14)15;/h1-2,7H,3,13H2,(H,14,15);1H/t7-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCVCLPJIZUMSBO-OGFXRTJISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)F)F)CC(C(=O)O)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C=C(C(=C1F)F)F)C[C@H](C(=O)O)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClF3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-Trifluoro-D-phenylalanine hydrochloride typically involves the introduction of fluorine atoms into the phenylalanine structure. One common method includes the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at low temperatures to ensure selective fluorination.

Industrial Production Methods

Industrial production of this compound may involve more scalable processes such as continuous flow fluorination. This method allows for better control over reaction parameters and can be more efficient for large-scale production. The final product is often purified using techniques like recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

3,4,5-Trifluoro-D-phenylalanine hydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the fluorine atoms can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

3,4,5-Trifluoro-D-phenylalanine hydrochloride has a wide range of applications in scientific research:

Chemistry: Used in the synthesis of fluorinated peptides and proteins, which can have unique properties and enhanced stability.

Biology: Employed in studies involving enzyme-substrate interactions and protein folding.

Medicine: Investigated for its potential use in drug design and development, particularly in creating more stable and bioavailable pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 3,4,5-Trifluoro-D-phenylalanine hydrochloride exerts its effects is primarily through its incorporation into peptides and proteins. The presence of fluorine atoms can influence the compound’s interaction with biological targets, such as enzymes and receptors. These interactions can alter the compound’s binding affinity and specificity, leading to changes in biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects: Fluorine vs. Other Functional Groups

Fluorine’s high electronegativity and small atomic radius distinguish it from other substituents like chlorine or hydroxyl groups. Below is a comparative analysis of key analogs:

Table 1: Substituent Effects on Aromatic Ring-Containing Hydrochlorides

Analytical and Spectroscopic Comparisons

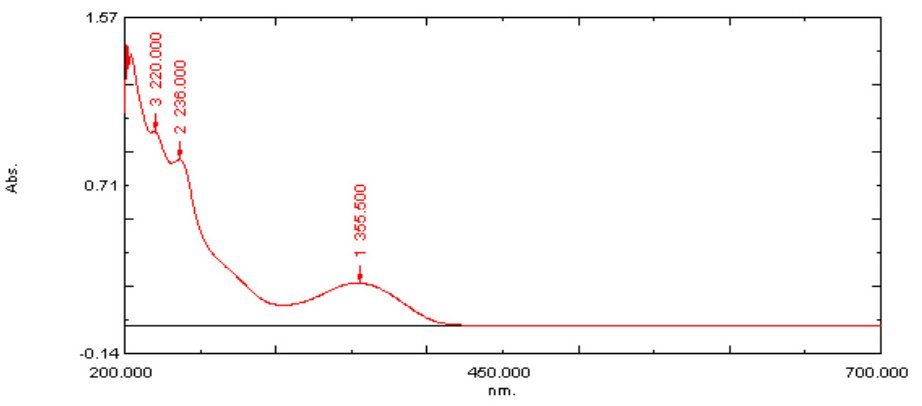

UV and FTIR Spectroscopy

- Lecarnidipine HCl () exhibits a UV calibration curve with $ R^2 = 0.9921 $, suggesting reliable quantification methods. Fluorinated analogs like 3,4,5-Trifluoro-D-phenylalanine HCl may show shifted absorbance maxima due to fluorine’s electron-withdrawing effects.

- Propranolol HCl and lidocaine HCl () demonstrate distinct calibration plots, highlighting substituent-dependent variations in analytical behavior.

Fluorescence Properties

- Propranolol HCl () shows altered fluorescence spectra when bound to nanoparticles. Fluorinated compounds, with their unique electronic environments, may exhibit enhanced or quenched fluorescence depending on substituent arrangement.

Research Findings and Implications

Metabolic Stability

The trifluoro substitution in 3,4,5-Trifluoro-D-phenylalanine HCl likely reduces susceptibility to cytochrome P450 enzymes compared to hydroxylated analogs like dopamine HCl, extending its half-life in vivo.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.